4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H28N4O3 and its molecular weight is 372.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized via a multi-step process involving the formation of oxadiazole and piperidine intermediates, followed by coupling reactions. Common reagents might include N,N'-dicyclohexylcarbodiimide (DCC) for amide bond formation and anhydrous solvents to avoid hydrolysis.
Industrial Production Methods: In an industrial setting, this synthesis would be scaled up using continuous flow reactors to ensure consistency, safety, and efficiency. The use of automated systems for reagent addition and monitoring reaction conditions is also key.
Chemical Reactions Analysis
Types of Reactions: It undergoes various chemical reactions such as oxidation, reduction, and substitution. For instance, oxidation reactions can introduce new functional groups, whereas substitution reactions might alter the phenyl or piperidine rings.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminium hydride (LiAlH4). Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often used to control reaction environment.
Major Products: Reaction products vary based on conditions but can include derivatives with modified electronic properties or increased bioactivity.
Scientific Research Applications
Chemistry: As a building block for more complex molecules, this compound finds utility in synthesizing diverse chemical libraries for drug discovery.
Biology: Its derivatives might display potent biological activities, making it a candidate for the development of new pharmaceutical agents.
Industry: It can be employed in materials science for creating polymers with unique properties or as a catalyst in organic transformations.
Mechanism of Action
Effects: The compound's mechanism often involves binding to specific molecular targets, such as enzymes or receptors, to modulate their activity.
Molecular Targets and Pathways: Depending on its structure, it could interact with pathways involved in inflammation or cancer cell proliferation by inhibiting enzymes or blocking receptors.
Comparison with Similar Compounds
Comparison: Unlike other piperidine and oxadiazole derivatives, this compound offers a unique combination of both functional groups, providing a distinct electronic and steric profile.
Similar Compounds: Comparable molecules include 4-(3-(2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide or 4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidine derivatives.
All in all, this compound shines in its multifaceted applications and unique chemical nature. Makes one excited about the future of chemistry, right?
Properties
IUPAC Name |
4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-phenylpropyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-26-15-11-18-22-19(27-23-18)17-9-13-24(14-10-17)20(25)21-12-5-8-16-6-3-2-4-7-16/h2-4,6-7,17H,5,8-15H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTONBMNSJOGRDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2CCN(CC2)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.